molecular formula C28H18O5 B1598628 Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl- CAS No. 21454-19-3

Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-

Cat. No.: B1598628
CAS No.: 21454-19-3
M. Wt: 434.4 g/mol
InChI Key: FCZHLLCAHJUHAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl- is a useful research compound. Its molecular formula is C28H18O5 and its molecular weight is 434.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] (CAS No. 21454-19-3) is a complex organic compound with the molecular formula C28H18O5 and a molecular weight of 434.4 g/mol. This compound exhibits significant biological activity due to its unique structural properties, which include two phenyl groups linked by an oxydiphenylene moiety and two ethanedione units. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The structure of ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] can be represented as follows:

C28H18O5\text{C}_{28}\text{H}_{18}\text{O}_{5}

Key Features:

  • Aromatic Rings : The presence of multiple aromatic rings enhances stability and reactivity.
  • Functional Groups : The ethanedione units contribute to its chemical reactivity and potential interactions with biological macromolecules.

Synthesis Methods

The synthesis of ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] can be achieved through various methods, each with distinct advantages and limitations regarding yield and purity:

Synthesis MethodDescriptionYieldPurity
Condensation Reaction Involves the reaction of phenolic compounds with diketones.ModerateHigh
Oxidative Coupling Utilizes oxidizing agents to couple phenolic precursors.HighModerate
Direct Acetylation Directly acetylates phenolic compounds using acetic anhydride.LowHigh

Ethanedione derivatives have been studied for their interactions with various biological targets:

  • Antioxidant Activity : Compounds derived from ethanedione exhibit significant antioxidant properties, reducing oxidative stress in cells.
  • Antimicrobial Properties : Research indicates that ethanedione derivatives can inhibit the growth of certain bacteria and fungi, making them potential candidates for antimicrobial agents.

Case Studies

  • Antioxidant Study : A study demonstrated that ethanedione derivatives significantly reduced reactive oxygen species (ROS) in human cell lines, suggesting potential therapeutic applications in oxidative stress-related diseases .
  • Antimicrobial Efficacy : Another investigation showed that a derivative of ethanedione displayed inhibitory effects against Staphylococcus aureus and Escherichia coli in vitro, indicating its potential as a broad-spectrum antimicrobial agent .

Applications

The unique properties of ethanedione make it suitable for various applications:

  • Pharmaceuticals : Its derivatives are being explored for drug development due to their biological activities.
  • Materials Science : The compound's stability and reactivity are beneficial in creating advanced materials with specific properties.

Properties

IUPAC Name

1-[4-[4-(2-oxo-2-phenylacetyl)phenoxy]phenyl]-2-phenylethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18O5/c29-25(19-7-3-1-4-8-19)27(31)21-11-15-23(16-12-21)33-24-17-13-22(14-18-24)28(32)26(30)20-9-5-2-6-10-20/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZHLLCAHJUHAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389293
Record name Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21454-19-3
Record name Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.